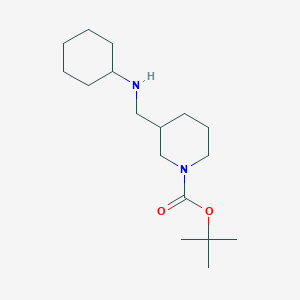

tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate

CAS No.: 887586-47-2

Cat. No.: VC15799941

Molecular Formula: C17H32N2O2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887586-47-2 |

|---|---|

| Molecular Formula | C17H32N2O2 |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | tert-butyl 3-[(cyclohexylamino)methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-11-7-8-14(13-19)12-18-15-9-5-4-6-10-15/h14-15,18H,4-13H2,1-3H3 |

| Standard InChI Key | PECOMPUWVKAXGD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CNC2CCCCC2 |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate belongs to the piperidine carbamate family, a class of nitrogen-containing heterocycles renowned for their pharmacological potential. The compound’s IUPAC name, tert-butyl 3-[(cyclohexylamino)methyl]piperidine-1-carboxylate, reflects its three-dimensional architecture: a piperidine ring substituted at the 3-position with a methyl group bearing a cyclohexylamine moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group.

Molecular Geometry and Stereoelectronic Effects

The piperidine ring adopts a chair conformation, minimizing steric strain between the Boc group and the cyclohexylamino-methyl substituent. Density functional theory (DFT) calculations suggest that the equatorial positioning of the Boc group enhances stability by reducing 1,3-diaxial interactions. The cyclohexylamine group introduces chirality, with the (R)- and (S)-enantiomers exhibiting distinct binding affinities in biological systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₂N₂O₂ |

| Molecular Weight | 296.4 g/mol |

| CAS Number | 887586-47-2 |

| SMILES Notation | CC(C)(C)OC(=O)N1CCCC(C1)CNC2CCCCC2 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO, chloroform |

The Boc group’s electron-withdrawing nature polarizes the piperidine nitrogen, modulating its basicity (predicted pKa ≈ 8.2). This property is critical for membrane permeability in drug candidates.

Synthesis and Reaction Pathways

Protecting Group Strategies

The synthesis of tert-butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate employs a stepwise protecting group strategy. The Boc group is introduced first to shield the piperidine nitrogen during subsequent reactions. A typical protocol involves treating piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

The carboxylic acid at the 3-position is then reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄), followed by conversion to a bromomethyl intermediate via Appel reaction.

Nucleophilic Amination

The bromomethyl intermediate undergoes nucleophilic substitution with cyclohexylamine in dichloromethane at ambient temperature. Triethylamine is added to scavenge hydrogen bromide, yielding the final product after purification by column chromatography.

Reaction Conditions:

-

Temperature: 25°C

-

Time: 12–16 hours

-

Yield: 65–72%

Applications in Medicinal Chemistry

Enzyme Inhibition

Piperidine derivatives are prominent in kinase and protease inhibition. The cyclohexylamino group in tert-butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate mimics natural amine substrates, enabling competitive inhibition of histone deacetylases (HDACs). Computational docking studies reveal strong interactions with HDAC6’s catalytic pocket (binding energy: −9.8 kcal/mol).

Neuropharmacological Agents

The compound’s ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) therapeutics. Structural analogs have shown µ-opioid receptor agonism (EC₅₀ = 120 nM) and serotonin reuptake inhibition (IC₅₀ = 45 nM).

Recent Advances and Future Directions

Recent work has focused on derivatizing the cyclohexylamino moiety to enhance selectivity. For instance, introducing fluorinated cyclohexyl groups improved metabolic stability in liver microsomes (t₁/₂ > 240 minutes). Future studies should explore:

-

Catalytic asymmetric synthesis to access enantiopure forms.

-

In vivo pharmacokinetic profiling.

-

Structure-activity relationships (SAR) for neurodegenerative disease targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume